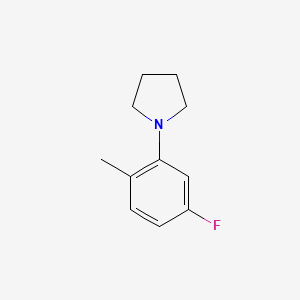

1-(5-Fluoro-2-methylphenyl)pyrrolidine

Descripción

Significance of Pyrrolidine (B122466) Scaffold in Drug Design and Development

The pyrrolidine scaffold is considered a "privileged" structure in drug discovery due to its unique combination of physicochemical and stereochemical properties. nih.gov Its non-aromatic, saturated nature provides a three-dimensional framework that is highly advantageous for achieving specific and potent interactions with biological targets. This structural complexity allows for the development of more active and less toxic drug candidates. frontiersin.org

The carbon atoms in the pyrrolidine ring are sp3-hybridized, which confers a distinct three-dimensional geometry. Unlike flat, aromatic (sp2-hybridized) systems, this saturated scaffold allows for substituents to be placed in precise spatial orientations, enabling a more thorough exploration of the pharmacophore space. nih.govresearchgate.net This three-dimensionality is crucial for optimizing interactions with the complex surfaces of biological targets like enzymes and receptors.

A significant feature of the pyrrolidine ring is the potential for stereogenicity at its carbon atoms. nih.gov The presence of up to four stereogenic centers allows for the generation of numerous distinct stereoisomers. Each isomer can exhibit a different biological profile due to variations in how it binds to enantioselective proteins. researchgate.net This stereochemical diversity is a powerful tool for medicinal chemists to fine-tune the selectivity and efficacy of a drug candidate.

The non-planarity of the pyrrolidine ring results in a phenomenon known as "pseudorotation," where the ring exists in a dynamic equilibrium of various "envelope" and "twist" conformations. nih.govresearchgate.net This conformational flexibility increases the three-dimensional space that the molecule can occupy, enhancing its ability to adapt and bind effectively to a target protein. This increased 3D coverage is a key advantage of using saturated scaffolds like pyrrolidine in drug design. nih.gov

Table 1: Comparison of Physicochemical Properties

| Property | Pyrrolidine | Pyrrole (B145914) | Cyclopentane |

| Hybridization | sp³ | sp² | sp³ |

| Geometry | 3D, Puckered | 2D, Planar | 3D, Puckered |

| Aqueous Solubility | High | Low | Very Low |

| 3D Coverage | High | Low | High |

The development of drug resistance by pathogens and cancer cells is a major challenge in medicine. frontiersin.orgresearchgate.net The structural versatility of the pyrrolidine scaffold allows for the design of novel agents that can circumvent these resistance mechanisms. For instance, researchers have designed pyrrolidine-based compounds that inhibit bacterial DNA gyrase and topoisomerase IV, which are important targets for antibacterial agents. frontiersin.org In other studies, pyrrolidine derivatives have been developed to combat parasitic roundworms that have become resistant to older drugs. frontiersin.org By creating novel structures that interact with targets in new ways or bypass efflux pumps, the pyrrolidine framework contributes to the development of next-generation therapeutics. Furthermore, the ability to fine-tune the stereochemistry and substitution patterns on the pyrrolidine ring can lead to improved target selectivity, thereby reducing off-target effects and minimizing side effects.

Overview of Fluorine in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become a widespread and highly effective strategy in medicinal chemistry. The unique properties of the fluorine atom—its small size (similar to hydrogen) and high electronegativity—can profoundly influence a molecule's pharmacokinetic and physicochemical properties. Judicious placement of fluorine can lead to significant improvements in metabolic stability, membrane permeability, and binding affinity.

The introduction of fluorine into a molecule like 1-(5-Fluoro-2-methylphenyl)pyrrolidine can dramatically enhance its therapeutic potential. One of the most significant benefits is increased metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong, and placing a fluorine atom at a metabolically vulnerable position can block enzymatic degradation, thereby prolonging the drug's duration of action.

Furthermore, fluorine's powerful electron-withdrawing nature can alter the acidity (pKa) of nearby functional groups, which can improve a drug's absorption and bioavailability. The presence of a fluorine atom can also enhance a drug's binding affinity to its target protein through favorable electrostatic or hydrophobic interactions. cymitquimica.com This stronger binding often translates directly to increased potency and efficacy.

Table 2: Key Effects of Fluorine Substitution in Drug Design

| Effect | Consequence |

| Metabolic Stability | Blocks metabolic oxidation, increasing drug half-life. |

| Binding Affinity | Can increase binding to target protein through new interactions. |

| Lipophilicity | Modulates lipophilicity, affecting permeability and solubility. |

| pKa Modification | Alters the acidity/basicity of nearby groups, improving absorption. |

Influence on Metabolic Stability and Pharmacokinetics

The introduction of a pyrrolidine ring and fluorine atoms can significantly enhance the metabolic stability and pharmacokinetic properties of a drug candidate. The pyrrolidine nucleus, while generally stable, can be susceptible to metabolic oxidation. However, strategic modifications, such as the introduction of a methyl group on the phenyl ring in a compound like this compound, can sterically hinder enzymatic access to the pyrrolidine ring, thereby improving its metabolic profile.

Fluorine substitution is a well-established tactic to block metabolic soft spots in a molecule. nih.gov The high bond dissociation energy of the C-F bond makes it resistant to cleavage by metabolic enzymes like cytochrome P450s. By replacing a hydrogen atom at a metabolically labile position with fluorine, the rate of oxidative metabolism at that site can be significantly reduced, leading to a longer plasma half-life and improved oral bioavailability. For instance, fluorination of an aromatic ring can prevent aromatic hydroxylation, a common metabolic pathway. The presence of fluorine can also increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its absorption and distribution. nih.gov

| Structural Feature | Influence on Metabolic Stability | Impact on Pharmacokinetics | General References |

|---|---|---|---|

| Pyrrolidine Ring | Can be a site of metabolic oxidation. Strategic substitution can enhance stability. | Can influence solubility and interactions with transporters. | nih.gov |

| Fluorine Substitution | Blocks sites of metabolic oxidation (e.g., aromatic hydroxylation) due to the strong C-F bond. | Can increase lipophilicity, potentially improving absorption and distribution. May affect interactions with drug transporters. | nih.gov |

| Methyl Group (on phenyl ring) | Can sterically hinder enzymatic metabolism of adjacent groups. | May alter lipophilicity and binding to metabolic enzymes. | nih.gov |

Modulation of pKa and Physical Properties

The basicity of the pyrrolidine nitrogen is a key determinant of a molecule's physical properties, including its solubility and ability to interact with biological targets. The pKa of the pyrrolidinyl group can be significantly influenced by the electronic effects of substituents on the attached phenyl ring. The introduction of an electron-withdrawing fluorine atom onto the phenyl ring, as in this compound, generally leads to a decrease in the pKa of the pyrrolidine nitrogen. nih.gov This is due to the inductive effect of the fluorine atom, which withdraws electron density from the aromatic ring and, consequently, from the nitrogen atom, making it less basic.

This modulation of pKa can have profound effects on a drug's pharmacokinetic profile. A lower pKa may reduce the extent of ionization at physiological pH, which can enhance membrane permeability and oral absorption. However, it can also affect the solubility and binding to the target protein if an ionic interaction is crucial for activity. The methyl group on the phenyl ring, being weakly electron-donating, has a smaller and opposing effect on the pKa compared to the fluorine atom. The interplay of these substituents allows for the fine-tuning of the molecule's physicochemical properties.

| Substituent | Electronic Effect | Expected Impact on Pyrrolidine pKa | General References |

|---|---|---|---|

| Fluorine (on phenyl ring) | Strongly electron-withdrawing (inductive effect) | Decreases pKa (reduces basicity) | nih.gov |

| Methyl (on phenyl ring) | Weakly electron-donating (inductive and hyperconjugation effects) | Slightly increases pKa (increases basicity) | yuntsg.com |

Conformational Bias Exerted by Fluorine

The pyrrolidine ring is not planar and exists in a dynamic equilibrium of various puckered conformations, often described as "envelope" or "twist" forms. The conformational preference of the pyrrolidine ring can be significantly influenced by its substituents. The introduction of a fluorine atom can exert a conformational bias through both steric and electronic effects.

Contextualizing this compound within Pyrrolidine and Fluorine-Modified Drug Design

The compound this compound represents a logical convergence of two powerful strategies in medicinal chemistry: the incorporation of a privileged pyrrolidine scaffold and the strategic use of fluorine to enhance drug-like properties. This combination is often explored in the design of novel therapeutic agents, particularly those targeting the central nervous system (CNS), where fine-tuning of physicochemical properties is critical for blood-brain barrier penetration.

Rationale for Research Focus

The rationale for investigating compounds like this compound stems from the desire to create molecules with an optimized balance of potency, selectivity, and pharmacokinetic properties. The 2-methylphenylpyrrolidine core is a structural motif found in compounds with a range of biological activities. The addition of a fluorine atom at the 5-position of the phenyl ring is a deliberate modification aimed at improving metabolic stability and modulating basicity.

Research in this area is often driven by the need to develop new treatments for neurological and psychiatric disorders. The pyrrolidine ring can serve as a key pharmacophoric element that interacts with specific receptors or transporters in the brain. The fluoro and methyl substituents on the phenyl ring provide a means to systematically alter the electronic and steric properties of the molecule, allowing for the exploration of structure-activity relationships and the optimization of lead compounds.

Current State of Research on the Compound and its Analogs

While specific, in-depth research solely focused on this compound is not extensively documented in publicly available literature, the broader class of N-arylpyrrolidines and their fluorinated analogs has been the subject of considerable investigation. Studies on related compounds have explored their potential as monoamine reuptake inhibitors, ligands for various G-protein coupled receptors, and as scaffolds for other CNS-active agents. nih.gov

Research on analogs has demonstrated that modifications to the phenyl ring, including the position and nature of substituents, can have a dramatic impact on biological activity and selectivity. For example, the substitution pattern on the phenyl ring of pyrovalerone analogs, which also contain a 1-phenyl-2-pyrrolidinyl moiety, significantly affects their potency as dopamine (B1211576) and norepinephrine (B1679862) transporter inhibitors. nih.gov The synthesis and biological evaluation of various fluorinated and methylated phenylpyrrolidine derivatives continue to be an active area of research in the quest for novel therapeutics. The study of compounds like this compound is a logical step in this ongoing effort, aiming to leverage the beneficial effects of both the pyrrolidine scaffold and fluorine substitution to create improved drug candidates.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(5-fluoro-2-methylphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c1-9-4-5-10(12)8-11(9)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOOZUHYJYYEFLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650471 | |

| Record name | 1-(5-Fluoro-2-methylphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000339-32-1 | |

| Record name | 1-(5-Fluoro-2-methylphenyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000339-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Fluoro-2-methylphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Pyrrolidine (B122466) Derivatives

The synthesis of the pyrrolidine ring system is broadly categorized into two main strategies: the construction of the ring from precursors and the modification of a pre-existing pyrrolidine ring. nih.gov Both approaches offer distinct advantages depending on the desired substitution pattern and stereochemistry of the final product.

The de novo synthesis of the pyrrolidine ring is a versatile strategy that allows for the introduction of diverse substituents. This can be achieved through the cyclization of acyclic molecules or the rearrangement of other cyclic systems. nih.gov

One of the most powerful methods for constructing the pyrrolidine skeleton is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and an alkene or alkyne. nih.govacs.org This method is highly effective for creating polysubstituted pyrrolidines with good control over stereochemistry. acs.org Intramolecular cyclization reactions are also widely employed, including the amination of unsaturated carbon-carbon bonds and the insertion of nitrene species into C-H bonds. osaka-u.ac.jp

Another approach involves the ring contraction of larger heterocyclic systems. For example, photo-promoted ring contraction of pyridines using silylborane has been developed to produce pyrrolidine derivatives, offering a novel pathway from abundant starting materials. osaka-u.ac.jpresearchgate.netbohrium.com

| Method | Precursor Type | Brief Description | Key Features |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Acyclic | Reaction of an azomethine ylide with a dipolarophile (e.g., alkene) to form the five-membered ring. nih.govacs.org | Atom-economic; good stereocontrol; allows for diverse substitution. acs.org |

| Intramolecular Cyclization | Acyclic | Cyclization of a linear molecule containing a nitrogen atom and a suitable reactive group, such as through C-H amination. osaka-u.ac.jporganic-chemistry.org | Effective for creating specific substitution patterns. |

| Ring Contraction | Cyclic | Rearrangement of a larger ring system, such as a pyridine, to form the smaller pyrrolidine ring. osaka-u.ac.jpresearchgate.net | Utilizes readily available starting materials. bohrium.com |

| Reductive Cyclization | Acyclic | Iron-catalyzed reductive cyclization of N-tethered 1,6-enynes. organic-chemistry.org | Provides access to specific pyrrolidine derivatives. |

An alternative to de novo synthesis is the functionalization of an existing pyrrolidine ring. nih.gov This method is particularly common when stereochemistry is critical, as it often utilizes chiral starting materials derived from natural sources. nih.govnih.gov Proline and 4-hydroxyproline (B1632879) are frequently used as chiral templates. These readily available amino acids provide an optically pure pyrrolidine core that can be chemically modified at various positions to build more complex molecules. nih.gov The nitrogen atom of the pyrrolidine ring is a key site for functionalization, conferring basicity and nucleophilicity to the scaffold. nih.gov

Specific Synthetic Approaches to 1-(5-Fluoro-2-methylphenyl)pyrrolidine

The synthesis of N-aryl pyrrolidines, such as this compound, typically involves the formation of a carbon-nitrogen bond between the pyrrolidine nitrogen and the aromatic ring. This can be achieved through several reliable and high-yielding methods.

Nucleophilic aromatic substitution (SNAr) is a direct method for forming aryl-amine bonds. In this approach, pyrrolidine acts as a nucleophile, displacing a leaving group on an activated aromatic ring. nih.gov For the synthesis of this compound, a suitable precursor would be an aromatic compound with a good leaving group (such as fluorine or a nitro group) positioned ortho or para to an electron-withdrawing group, which activates the ring for nucleophilic attack. nih.gov

A plausible SNAr strategy would involve the reaction of pyrrolidine with a di- or tri-substituted benzene (B151609) ring, such as 2,4-difluorotoluene. The greater activation of the fluorine atom at the C1 position (para to the other fluorine and ortho to the methyl group) would facilitate selective substitution by pyrrolidine.

| Aryl Substrate | Nucleophile | Typical Conditions | Key Considerations |

|---|---|---|---|

| 2,4-Difluorotoluene | Pyrrolidine | Polar aprotic solvent (e.g., DMSO, DMF), base (e.g., K2CO3), elevated temperature. | The aromatic ring must be activated by electron-withdrawing groups for the reaction to proceed efficiently. nih.gov |

| 1-Fluoro-2-methyl-5-nitrobenzene | Pyrrolidine | Similar conditions as above; the nitro group is a strong activating group. | A subsequent reduction step would be needed to remove the nitro group if desired. |

Transition-metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for C-N bond formation. The Buchwald-Hartwig amination, which typically employs a palladium catalyst, is a premier example used for coupling amines with aryl halides or triflates. nih.govmit.edu

This method offers a broad substrate scope and generally proceeds under milder conditions than SNAr reactions. To synthesize this compound, this reaction would couple pyrrolidine with a suitably substituted aryl halide, such as 2-bromo-4-fluoro-1-methylbenzene or 2-iodo-4-fluoro-1-methylbenzene. The choice of ligand for the palladium catalyst is crucial for achieving high yields and preventing side reactions.

| Aryl Halide/Triflate | Amine | Catalyst System | Typical Conditions |

|---|---|---|---|

| 2-Bromo-4-fluoro-1-methylbenzene | Pyrrolidine | Pd(0) or Pd(II) precatalyst (e.g., Pd2(dba)3, Pd(OAc)2) with a phosphine (B1218219) ligand (e.g., BINAP, XPhos). | Anhydrous solvent (e.g., toluene, dioxane), strong base (e.g., NaOtBu, K3PO4), inert atmosphere, 80-110 °C. |

| 5-Fluoro-2-methylphenyl triflate | Pyrrolidine | Similar palladium catalyst and ligand system. mit.edu | Similar conditions; aryl triflates can be effective alternatives to halides. |

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. nih.govrsc.org A one-pot strategy for this compound could be designed to first form the pyrrolidine ring and then perform the N-arylation in situ.

For instance, a Paal-Knorr pyrrole (B145914) synthesis, which is often used for pyrroles, can be adapted for pyrrolidines. nih.gov A hypothetical one-pot process could involve the reaction of a 1,4-dicarbonyl compound like 2,5-hexanedione (B30556) with 5-fluoro-2-methylaniline (B146954) to form the N-aryl pyrrole, followed by a reduction of the pyrrole ring to the corresponding pyrrolidine in the same pot. Various reducing agents could be employed for the final step. Such multi-component reactions streamline the synthetic process significantly. tandfonline.com

Stereoselective Synthesis and Chiral Resolution of this compound and its Stereoisomers

The spatial arrangement of atoms in molecules, or stereochemistry, is a critical factor in determining the biological activity of drug candidates. For derivatives of this compound, which often contain multiple chiral centers, the synthesis and separation of individual stereoisomers are paramount for understanding their pharmacological profiles.

Impact of Stereoisomers on Biological Profiles

The orientation of substituents at chiral centers can drastically alter how a molecule interacts with its biological target, such as a protein receptor or enzyme. Different stereoisomers of the same compound can exhibit widely varying levels of potency, efficacy, and even different biological activities altogether. mdpi.com

A notable example is found in a series of potent and selective histamine (B1213489) H3 receptor (H3R) antagonists. nih.gov The synthesis and evaluation of four stereoisomers of 5-fluoro-2-methyl-N-[2-methyl-4-(2-methyl[1,3']bipyrrolidinyl-1'-yl)phenyl]benzamide, a complex molecule incorporating the this compound moiety, demonstrated the profound impact of stereochemistry on receptor affinity. nih.gov

In this study, the four stereoisomers (designated 8a-8d in the research) were synthesized and their binding affinity for the H3 receptor was determined. The results clearly indicated that the stereoisomer 8c, with a (2S,3'S) configuration, possessed significantly higher in vitro affinity for the H3R compared to the other three stereoisomers. nih.gov This superior affinity led to its selection for further in vivo and safety profiling. nih.gov However, it was also noted that all four stereoisomers displayed similar, undesirable affinities for the hERG channel, highlighting that stereochemistry does not universally affect all biological interactions. nih.gov

Table 1: In Vitro H3 Receptor Affinity of Stereoisomers

| Stereoisomer | Configuration | H3R Ki (nM) |

|---|---|---|

| 8a | (2R,3'R) | Moderate |

| 8b | (2R,3'S) | Low |

| 8c | (2S,3'S) | Superior |

| 8d | (2S,3'R) | Moderate |

Note: This table is a qualitative representation based on the findings that isomer 8c displayed superior affinity. nih.gov

Asymmetric Synthesis Approaches

Given the differential biological activity of stereoisomers, methods to selectively synthesize a single desired isomer, known as asymmetric synthesis, are of great importance. These approaches often utilize chiral starting materials, catalysts, or auxiliaries to control the stereochemical outcome of a reaction. nih.govwhiterose.ac.uk

For the synthesis of the aforementioned histamine H3 receptor antagonist stereoisomers, an asymmetric approach was employed to establish the desired stereochemistry. nih.gov The general strategies for creating chiral pyrrolidine-containing compounds can be broadly categorized into two groups:

Functionalization of a pre-existing chiral pyrrolidine ring : This method often starts with readily available chiral molecules like proline or 4-hydroxyproline. mdpi.com

Stereoselective cyclization of acyclic precursors : This approach builds the pyrrolidine ring from a non-cyclic starting material in a way that controls the formation of chiral centers. mdpi.com

The development of organocatalysis has provided powerful tools for the asymmetric synthesis of pyrrolidines. nih.gov Chiral catalysts, such as those based on proline, can facilitate reactions that produce pyrrolidine rings with high enantioselectivity. nih.gov The synthesis of the specific H3R antagonists involved a multi-step sequence designed to control the stereocenters on both pyrrolidine rings of the final molecule. nih.gov

Derivatization and Analog Synthesis

To explore the structure-activity relationship (SAR) and optimize the properties of a lead compound, medicinal chemists synthesize a variety of derivatives and analogs. This involves systematically modifying different parts of the molecule, such as the pyrrolidine ring or the phenyl group of this compound. The pyrrolidine scaffold is particularly valued in drug discovery for its ability to introduce three-dimensional complexity and specific stereochemical features into a molecule. nih.govresearchgate.net

Modification of the Pyrrolidine Ring

The pyrrolidine ring is a versatile scaffold that can be modified in numerous ways to influence a compound's biological activity and physicochemical properties. nih.gov Common modifications include:

Substitution : Introducing substituents at various positions (2, 3, 4, or 5) on the ring. This can be used to probe interactions with a biological target or to block metabolic pathways.

Ring Constraining : Incorporating the pyrrolidine into a bicyclic system, such as a pyrrolizidine (B1209537) or a 5-oxo-hexahydro-pyrrolo[3,2-b]pyrrole, can lock the ring into a specific conformation. researchgate.net This conformational rigidity can enhance binding affinity by reducing the entropic penalty of binding.

Ring Homologation/Contraction : Although less common, expanding the ring to a piperidine (B6355638) or contracting it to an azetidine (B1206935) can be explored.

Introduction of Heteroatoms : Replacing a carbon atom with another heteroatom can alter the ring's electronic properties and hydrogen bonding capabilities.

Formation of Pyrrolidinones : Oxidation to form a lactam (pyrrolidin-2-one) introduces a planar amide group, which can serve as a hydrogen bond donor and acceptor. nih.gov

Substitution Patterns on the Fluorinated Phenyl Moiety

The 5-fluoro-2-methylphenyl group is a key component that also offers many opportunities for modification. The position and nature of substituents on the phenyl ring can significantly affect electronic properties, lipophilicity, and metabolic stability.

Position of Fluorine : While the parent compound is 5-fluoro, analogs can be synthesized with fluorine at the ortho, meta, or para positions to investigate the impact of fluorine's electron-withdrawing effects and its potential to form specific interactions (e.g., with an amide N-H in the target protein).

Additional Substituents : Introducing other groups such as chlorine, bromine, methoxy, or cyano groups can further modulate the electronic and steric properties of the aromatic ring.

Replacement of the Methyl Group : The 2-methyl group can be replaced with other alkyl groups (ethyl, isopropyl) or electron-withdrawing groups to fine-tune steric hindrance and electronic character.

Introduction of Additional Heterocyclic Scaffolds

Attaching other heterocyclic rings to the core this compound structure is a common strategy to expand chemical diversity and access new biological targets. Heterocycles are prevalent in approved drugs and can serve as bioisosteres for other functional groups, participate in hydrogen bonding, and improve pharmacokinetic properties. nih.gov

Examples of this strategy include:

Coupling to Benzimidazoles : As seen in the synthesis of antibacterial agents, the pyrrolidinone core can be linked to a benzimidazole (B57391) moiety. nih.gov

Formation of Bipyrrolidinyl Systems : The synthesis of the H3R antagonist involved linking the core pyrrolidine to a second pyrrolidine ring, creating a bipyrrolidinyl structure. nih.gov

Attachment of Piperazines or Morpholines : These saturated heterocycles are frequently used in drug design to add basic centers, improve solubility, and explore vectors into different regions of a binding pocket.

Through these varied synthetic transformations, the this compound scaffold serves as a valuable starting point for the development of novel and stereochemically defined therapeutic agents.

Advanced Spectroscopic and Structural Characterization

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

No experimental High-Resolution Mass Spectrometry (HRMS) data for 1-(5-Fluoro-2-methylphenyl)pyrrolidine was found in the searched resources. This technique would be essential to confirm the elemental composition and exact mass of the molecule, providing strong evidence for its molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed experimental Nuclear Magnetic Resonance (NMR) data is crucial for the unambiguous structural elucidation of this compound. However, no specific ¹H, ¹³C, ¹⁹F, or 2D NMR spectra are publicly available.

¹H NMR Analysis

A ¹H NMR spectrum would reveal the chemical environment of the hydrogen atoms in the molecule, including the protons on the pyrrolidine (B122466) ring and the aromatic ring, as well as the methyl group. The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants would provide information about the connectivity of the atoms.

¹³C NMR Analysis

A ¹³C NMR spectrum would show the number of unique carbon environments in the molecule. The chemical shifts would indicate the types of carbon atoms (aliphatic, aromatic, etc.) and their electronic environment.

¹⁹F NMR Analysis for Fluorine Environment

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. A ¹⁹F NMR spectrum of this compound would provide information about the chemical environment of the fluorine atom, and couplings to neighboring protons would further confirm the substitution pattern on the aromatic ring.

2D NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for establishing detailed structural connectivity.

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, helping to map out the spin systems within the pyrrolidine and aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and their directly attached carbon atoms.

X-ray Crystallography for Solid-State Structure Determination

No X-ray crystallography data for this compound has been reported. This technique, if a suitable crystal could be grown, would provide the precise three-dimensional arrangement of the atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Molecular Geometry and Conformation

While a definitive crystal structure for this compound is not publicly available, its molecular geometry can be reliably predicted based on well-established principles and computational studies of analogous structures. The molecule consists of two main moieties: a substituted phenyl ring and a pyrrolidine ring.

The 5-fluoro-2-methylphenyl group is expected to be largely planar. The pyrrolidine ring, a saturated five-membered heterocycle, is inherently non-planar and typically adopts a puckered conformation to minimize steric and torsional strain. researchgate.netwikipedia.org The two most common conformations for the pyrrolidine ring are the "envelope" (C_s symmetry), where one atom is out of the plane of the other four, and the "twist" or "half-chair" (C_2 symmetry), where two adjacent atoms are displaced on opposite sides of the plane formed by the other three. beilstein-journals.org The exact conformation and the degree of puckering are influenced by the substituents on the ring. beilstein-journals.org In the case of this compound, the bulky substituted phenyl group attached to the nitrogen atom will significantly influence the ring's preferred conformation. researchgate.net

The connection between the aromatic ring and the pyrrolidine nitrogen allows for rotation around the C(aryl)-N bond. The rotational barrier and the preferred dihedral angle are determined by the steric hindrance between the ortho-methyl group on the phenyl ring and the hydrogen atoms on the C2 and C5 positions of the pyrrolidine ring. Computational methods like Density Functional Theory (DFT) are often employed to determine the most stable geometric parameters and conformational energies for such molecules, as has been demonstrated for related halogenated compounds.

Intermolecular Interactions and Crystal Packing

The solid-state structure of this compound is governed by a variety of non-covalent intermolecular interactions. The nature and strength of these forces dictate the efficiency of the crystal packing. The primary forces at play include:

Van der Waals Forces: These are the fundamental attractive forces present between all molecules.

Dipole-Dipole Interactions: The presence of the polar C-F and C-N bonds introduces a significant dipole moment to the molecule, leading to electrostatic dipole-dipole interactions that contribute to the stability of the crystal lattice.

Weak Hydrogen Bonds (C-H···F and C-H···π): The fluorine atom, with its high electronegativity, can act as a weak hydrogen bond acceptor, forming C-H···F interactions with hydrogen atoms from neighboring molecules. ed.ac.ukacs.org While individually weak, the cumulative effect of these interactions can be significant in directing crystal packing. ed.ac.ukresearchgate.net Furthermore, the electron-rich π-system of the benzene (B151609) ring can act as an acceptor for weak hydrogen bonds from C-H groups of adjacent molecules, forming C-H···π interactions. rsc.orgrsc.orgresearchgate.net These interactions often result in edge-to-face or offset stacked arrangements in the crystal. acs.org

Collectively, these interactions would lead to a tightly packed crystal structure, likely featuring layered or herringbone motifs to maximize attractive forces and minimize repulsion. nih.govresearchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. Each functional group exhibits characteristic vibrational modes at specific frequencies. For this compound, the expected vibrational modes can be assigned to the aromatic ring, the pyrrolidine ring, and the specific substituents. irphouse.com

Aromatic Ring Vibrations:

C-H Stretch: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. vscht.cz

C=C Stretch: Aromatic ring C=C stretching modes give rise to characteristic bands in the 1600-1450 cm⁻¹ range.

C-H Bending: In-plane and out-of-plane C-H bending vibrations occur in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively. The pattern of out-of-plane bending is highly diagnostic of the substitution pattern on the benzene ring. wpmucdn.com

Pyrrolidine Ring Vibrations:

C-H Stretch: The aliphatic C-H bonds of the pyrrolidine ring exhibit stretching vibrations in the 3000-2850 cm⁻¹ range. libretexts.org

CH₂ Bending: Scissoring and rocking vibrations for the CH₂ groups are expected around 1470-1440 cm⁻¹.

Substituent Vibrations:

C-N Stretch: The tertiary amine C-N stretching vibration is typically found in the 1250-1020 cm⁻¹ region.

C-F Stretch: The C-F stretching vibration is a strong absorption and is expected in the 1400-1000 cm⁻¹ range. For fluorobenzene, a prominent Raman frequency characteristic of the aromatic C-F bond is observed around 1220 cm⁻¹. scispace.comresearchgate.net

The following table summarizes the expected characteristic vibrational frequencies for the key functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Pyrrolidine & Methyl | C-H Stretch (Aliphatic) | 3000 - 2850 | Medium to Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Strong |

| Pyrrolidine | CH₂ Bend (Scissoring) | ~1460 | Medium |

| Aryl-Fluoride | C-F Stretch | 1400 - 1000 | Strong |

| Aryl-Nitrogen | C-N Stretch | 1360 - 1250 | Medium to Strong |

| Alkyl-Nitrogen | C-N Stretch | 1250 - 1020 | Medium to Weak |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Absorption of UV or visible light promotes electrons from a lower energy occupied molecular orbital (like a π or a non-bonding 'n' orbital) to a higher energy unoccupied molecular orbital (like a π* orbital). nih.gov

The primary chromophore in this compound is the substituted benzene ring. Benzene itself exhibits several electronic transitions, most notably the π → π* transitions. The so-called E₂ band (around 204 nm) and B band (around 255 nm) are characteristic of the benzene ring. ijermt.orgresearchgate.net

The substituents on the benzene ring significantly influence the position (λ_max) and intensity (ε_max) of these absorption bands.

Auxochromic Effect: The pyrrolidine group, with the nitrogen atom's lone pair of non-bonding electrons (n-electrons), acts as a powerful auxochrome. The lone pair can be delocalized into the aromatic π-system (an n → π* transition), which increases the energy of the highest occupied molecular orbital (HOMO). This reduces the HOMO-LUMO energy gap, resulting in a bathochromic shift (a shift to longer wavelengths) and an increase in absorption intensity. ijermt.org

Substituent Effects: The methyl (-CH₃) group is a weak electron-donating group, and the fluoro (-F) group has competing inductive (electron-withdrawing) and resonance (electron-donating) effects. libretexts.orgfiveable.me The combination of these three substituents—pyrrolidinyl, methyl, and fluoro—will lead to a distinct absorption spectrum compared to unsubstituted benzene, with the λ_max for the primary π → π* transition expected to be shifted to a longer wavelength, likely in the 260-290 nm range. scilit.com

The expected electronic transitions for this molecule are summarized in the table below.

| Transition Type | Orbitals Involved | Chromophore/Functional Group | Expected Wavelength Region |

|---|---|---|---|

| π → π | π (HOMO) → π (LUMO) | Substituted Benzene Ring | ~260 - 290 nm |

| n → π | n (N lone pair) → π (LUMO) | N-Aryl System | Longer wavelength, lower intensity |

Computational Chemistry and Molecular Modeling

Quantum Chemical Studies

Quantum chemical studies are instrumental in understanding the electronic structure and properties of a molecule at the atomic level.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 1-(5-Fluoro-2-methylphenyl)pyrrolidine, DFT calculations would be employed to determine its most stable three-dimensional arrangement, known as the ground state geometry. This involves optimizing bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. Such calculations provide foundational data for understanding the molecule's reactivity and physical properties. Theoretical studies on similar organic molecules often utilize functionals like B3LYP with basis sets such as 6-311G to achieve a balance between accuracy and computational cost.

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict the electronic absorption spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate the UV-Visible spectrum. For this compound, this analysis would identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.

Vibrational Frequency Analysis

Vibrational frequency analysis, typically performed using DFT, calculates the frequencies of molecular vibrations. These theoretical frequencies correspond to the absorption peaks in an infrared (IR) and Raman spectrum. For this compound, this analysis would help assign specific vibrational modes (e.g., C-H stretching, C-F stretching, ring deformations) to experimentally observed spectral bands. Confirming that all calculated frequencies are real (i.e., not imaginary) also verifies that the optimized geometry corresponds to a true energy minimum.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. An MD simulation for this compound would model its dynamic behavior, revealing its conformational flexibility and the accessible shapes it can adopt in different environments (e.g., in a solvent). This provides insight into how the molecule might change its shape to interact with biological targets.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). This method is crucial in drug discovery for screening potential drug candidates.

Binding Affinity Predictions

In the context of this compound, molecular docking studies would be used to predict how strongly it binds to a specific biological target. The simulation calculates a docking score, which is an estimate of the binding affinity (often expressed in kcal/mol). A lower binding energy generally indicates a more stable and potent interaction. These predictions help to prioritize compounds for further experimental testing.

Identification of Key Interacting Residues

To identify the key interacting amino acid residues of this compound with a biological target, molecular docking and simulation studies would be necessary. Such studies would predict the binding mode of the compound within the active site of a protein, revealing crucial interactions like hydrogen bonds, hydrophobic interactions, and electrostatic forces that contribute to its binding affinity. However, specific molecular docking studies detailing these interactions for this compound have not been published in the available literature.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Analysis

QSAR and SAR analyses are pivotal in understanding how the chemical structure of a compound influences its biological activity. researchgate.net These studies are fundamental for designing more potent and selective analogs.

Elucidation of Structural Features Influencing Biological Activity

A thorough SAR analysis of this compound would involve comparing its activity with that of structurally similar compounds. This would help determine the importance of the fluoro and methyl substitutions on the phenyl ring, as well as the pyrrolidine (B122466) moiety itself, for its biological function. researchgate.net For instance, studies on other pyrrolidine derivatives have shown that substituents on the ring system can significantly affect their activity. nih.gov However, specific SAR studies that systematically explore these features for this compound are not documented.

Predictive Modeling for New Analog Design

Building upon SAR data, QSAR models use statistical methods to correlate physicochemical properties of compounds with their biological activities. nih.gov A predictive QSAR model for this compound would require a dataset of analogous compounds with measured biological activities. Such a model would be invaluable for the virtual screening and design of new, potentially more effective analogs. The development of such specific predictive models for this compound has not been reported.

ADME Prediction through Computational Approaches

Computational tools are widely used to predict the ADME properties of drug candidates, helping to identify potential liabilities early in the drug discovery process. nih.gov

Blood-Brain Barrier Permeability Prediction

Predicting whether a compound can cross the blood-brain barrier (BBB) is crucial for developing drugs that target the central nervous system. nih.gov Various computational models exist to predict BBB permeability based on molecular properties like lipophilicity, polar surface area, and molecular weight. While these general models can be applied, a specific computational study predicting and discussing the BBB permeability of this compound is not available in the reviewed literature.

Metabolic Stability Prediction

Metabolic stability is a critical parameter that influences the half-life and bioavailability of a drug. nih.gov In silico models can predict the likely sites of metabolism on a molecule, helping to guide chemical modifications to improve stability. Research into the predicted metabolic stability of this compound, identifying its potential metabolic soft spots, has not been specifically published.

Pharmacological and Biological Research

Investigations of Target Selectivity and Mechanism of Action

No studies were found that investigate the target selectivity or the specific mechanism of action for 1-(5-Fluoro-2-methylphenyl)pyrrolidine. Research on other pyrrolidine-containing compounds has shown interaction with a variety of biological targets, including voltage-gated ion channels and specific receptors in the central nervous system, but these findings cannot be directly attributed to this compound. jci.org

Therapeutic Potential and Disease Applications

There is currently no published data on the therapeutic potential or specific disease applications of this compound.

Anticancer Activity and Antitumor Potential

No research was identified that evaluates the anticancer or antitumor potential of this compound.

Against Specific Cancer Cell Lines (e.g., Leukemia, Breast Cancer, Ovarian Cancer, Lung Cancer, Melanoma, CNS Cancer, Renal Cancer, Colon Cancer)

There are no available studies reporting the activity of this compound against any specific cancer cell lines. While other novel fluorinated and pyrrolidine-containing synthetic compounds have been tested against various cancer cell panels, this specific molecule has not been included in the published screenings. mdpi.com

Inhibition of Specific Molecular Targets (e.g., VEGF2 Receptors)

The potential for this compound to inhibit specific molecular targets, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), has not been investigated in the scientific literature. Inhibition of VEGFR-2 is a key mechanism for many anti-angiogenic therapies in cancer treatment, and various heterocyclic compounds are explored for this purpose, but data for this specific compound is absent. appchemical.com

Antiproliferative and Cytotoxic Effects

No studies documenting the antiproliferative or cytotoxic effects of this compound on cancer cells were found. Methodologies to assess such effects, like the MTT assay, are common in the evaluation of novel chemical entities, but results for this compound are not publicly available. nih.gov

Anticonvulsant Properties

The anticonvulsant properties of this compound have not been evaluated in preclinical models of seizures. The pyrrolidine-2,5-dione scaffold, a related structure, is known to be valuable in the development of anticonvulsant drugs, but this activity has not been explored for the specific title compound. jci.orgnih.gov

Antimicrobial and Antifungal Activities

Pyrrolidine (B122466) derivatives are recognized as a versatile scaffold in the development of new antimicrobial and antifungal agents. tandfonline.comnih.gov Research has demonstrated that modifications of the pyrrolidine ring and its substituents can lead to compounds with significant activity against a range of pathogens.

One study focused on the synthesis of novel pyrrolidine chalcone (B49325) derivatives and evaluated their antibacterial properties. wikipedia.org These compounds were tested against several bacterial strains, including E. coli, Klebsiella, Staphylococcus aureus, and E. faecalis. wikipedia.org Similarly, other research has explored pyrrolidine-containing chalcones and pyrazolines, reporting antibacterial and antifungal activities. citeab.com Another area of investigation involves 5-oxopyrrolidine derivatives, which have shown promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. nih.gov For instance, a derivative bearing a 5-nitrothiophene substituent was highlighted for its potent effects. nih.gov

The antifungal potential of pyrrolidine derivatives has been specifically demonstrated against Candida albicans. A study on tetrazole derivatives bearing a pyrrolidine moiety identified compounds that were effective in inhibiting both planktonic cells and biofilms of C. albicans. acs.org The leading inhibitor from this series, 2-{3-[2-(3-Methylphenyl)pyrrolidin-1-yl]propyl}-5-phenyl-2H-tetrazole, demonstrated its effect through interactions with the fungal membrane, leading to necrotic cell death. acs.org

Below is a table summarizing the antimicrobial activities of selected pyrrolidine derivatives from various studies.

| Compound Class | Organism | Activity | Reference |

| N-arylsuccinimide derivative | Staphylococcus aureus | Moderate (MIC = 16-64 µg/mL) | tandfonline.com |

| N-arylsuccinimide derivative | Vibrio cholerae | Moderate (MIC = 16-64 µg/mL) | tandfonline.com |

| 5-Oxopyrrolidine derivative | Multidrug-resistant S. aureus | Promising Activity | nih.gov |

| Tetrazole-pyrrolidine derivative | Candida albicans | Potent (Biofilm Inhibition) | acs.org |

| Pyrrolidine-oxadiazole derivative | Haemonchus contortus | Potent (IC50 = 0.78 µM) | frontiersin.org |

Antiviral Applications

The pyrrolidine scaffold is a key structural component in several antiviral drugs, highlighting its importance in the development of new antiviral therapies. nih.gov For example, Telaprevir, a pyrrolidine analog, is used in treating chronic Hepatitis C Virus (HCV) by inhibiting the NS3/4A serine protease. nih.gov Another anti-HCV drug, Ombitasvir, also contains a pyrrolidine ring and functions by inhibiting the viral protein NS5A. nih.gov

Research has extended to other viral targets as well. Studies on pyrrolopyrimidine derivatives have shown significant antiviral activity against gastroenteric viruses like Rotavirus and Coxsackievirus B4. nih.gov Furthermore, certain carbothioamide derivatives containing a di(pyrrolidin-1-yl)-1,3,5-triazine core have been identified as promising inhibitors of the Yellow Fever Virus (YFV), with some compounds showing efficacy at concentrations below 10 μg/mL. google.com

The following table presents examples of pyrrolidine derivatives and their documented antiviral activities.

| Compound/Drug | Virus Target | Mechanism/Activity | Reference |

| Telaprevir | Hepatitis C Virus (HCV) | NS3/4A Serine Protease Inhibitor | nih.gov |

| Ombitasvir | Hepatitis C Virus (HCV) | NS5A Protein Inhibitor | nih.gov |

| Pyrrolopyrimidine derivatives | Rotavirus, Coxsackievirus B4 | Significant Antiviral Activity | nih.gov |

| 2,4-di(pyrrolidin-1-yl)triazine derivatives | Yellow Fever Virus (YFV) | Inhibitory activity ≤10 μg/mL | google.com |

Anti-inflammatory and Analgesic Effects

Pyrrolidine derivatives have been investigated for their potential to treat pain and inflammation. The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. wikipedia.org

A study involving newly synthesized pyrrolidine derivatives showed that certain compounds exhibited significant anti-inflammatory and analgesic effects in animal models. wikipedia.org These effects were linked to the inhibition of COX-1 and COX-2 enzymes. wikipedia.org Other research has focused on pyrrolidinomorphinan derivatives, which have demonstrated analgesic activity in writhing tests in mice, suggesting mediation through the opioid system. ingentaconnect.com These compounds also showed anti-inflammatory properties in formalin and histamine (B1213489) edema models. ingentaconnect.com

Antidiabetic Activity

The pyrrolidine scaffold is a key feature in several classes of antidiabetic agents, particularly as inhibitors of enzymes involved in glucose metabolism. tandfonline.com Research has focused on pyrrolidine derivatives as inhibitors of dipeptidyl peptidase-IV (DPP-IV), α-amylase, and α-glucosidase. tandfonline.comacs.org

DPP-IV inhibitors prolong the action of incretin (B1656795) hormones, which regulate insulin (B600854) secretion. wikipedia.org Cyanopyrrolidines are a prominent class of DPP-IV inhibitors, with research leading to the development of drugs like vildagliptin (B1682220) and saxagliptin. nih.gov Studies have shown that substitutions on the pyrrolidine ring, such as with a fluoro group, can enhance inhibitory activity. wikipedia.org

Other studies have explored pyrrolidine-based chalcones as dual inhibitors of α-amylase and α-glucosidase, enzymes that are crucial for carbohydrate digestion. acs.org One compound in a series demonstrated excellent dual inhibitory effects with IC50 values of 14.61 µM for α-amylase and 25.38 µM for α-glucosidase. acs.org

The table below summarizes the antidiabetic activity of representative pyrrolidine derivatives.

| Compound Class | Target Enzyme | Activity (IC50) | Reference |

| Pyrrolidine Sulfonamide Derivative | DPP-IV | 11.32 µM | frontiersin.org |

| Pyrrolidine-based Chalcone | α-Amylase | 14.61 µM | acs.org |

| Pyrrolidine-based Chalcone | α-Glucosidase | 25.38 µM | acs.org |

Enzyme Inhibition Studies

The versatility of the pyrrolidine scaffold allows it to be incorporated into inhibitors for a wide range of enzymes.

DHFR (Dihydrofolate Reductase): DHFR is a target for anticancer and antimicrobial drugs. While direct studies on fluorophenyl pyrrolidine derivatives are scarce, the general class of pyrrolidine-based compounds has been explored as DHFR inhibitors. researchgate.net

Cholinesterase: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibitors are used to treat Alzheimer's disease. Dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] have been synthesized and shown to have promising inhibitory activity against both AChE and BChE, with some compounds being more selective towards AChE. nih.gov

Carbonic Anhydrase (CA): CA inhibitors are used as diuretics and for treating glaucoma. wikipedia.org Novel pyrrolidine-containing benzenesulfonamides have been evaluated for their inhibition of human CA isoforms hCA I and hCA II. tandfonline.com

DPP-IV (Dipeptidyl Peptidase-IV): As mentioned in the antidiabetic section, cyanopyrrolidines are potent DPP-IV inhibitors. nih.gov The pyrrolidine ring mimics the proline residue of natural substrates. ingentaconnect.com

JAK-2 (Janus Kinase 2) and FGFR-4 (Fibroblast Growth Factor Receptor 4): The FDA has approved pyrrolidine-containing molecules that act as inhibitors of JAK-2 (pacritinib) and FGFR-4 (futibatinib), indicating the scaffold's relevance in oncology and inflammatory diseases. nih.gov

α-Gal A (Alpha-Galactosidase A): Inhibition and enhancement of α-Gal A activity are relevant for Fabry disease. Multimeric pyrrolidine-based iminosugars have been synthesized and evaluated as inhibitors, with one nonavalent compound showing potent inhibition (IC50 = 0.20 µM). nih.gov This compound also acted as a pharmacological chaperone, increasing the enzyme's activity in cells from Fabry disease patients. nih.gov

The following table provides a summary of enzyme inhibition data for various pyrrolidine derivatives.

| Target Enzyme | Compound Class | Activity (IC50/K_i) | Reference |

| Acetylcholinesterase (AChE) | Dispiro-pyrrolidine | 3.15 µM | nih.gov |

| Butyrylcholinesterase (BChE) | Dispiro-pyrrolidine | 4.74 µM | nih.gov |

| Carbonic Anhydrase II (hCA II) | Pyrrolidine-benzenesulfonamide | K_i = 12.1 nM | tandfonline.com |

| DPP-IV | Pyrrolidine Sulfonamide | 11.32 µM | frontiersin.org |

| α-Galactosidase A | Multimeric Pyrrolidine Iminosugar | 0.20 µM | nih.gov |

Potential for Neurodegenerative Disorders

The pyrrolidine scaffold is being actively investigated for its therapeutic potential in neurodegenerative conditions like Alzheimer's and Parkinson's disease. citeab.com

For Alzheimer's disease, research has focused on multi-target agents. Semi-synthetic 3-OH pyrrolidine derivatives have been developed that exhibit inhibitory activity against both AChE and BChE. nih.gov One lead compound from this study was also found to be neuroprotective and improved cognition in animal models of Alzheimer's. nih.gov Novel pyrrolidine-2-one derivatives have also shown neuroprotective effects against scopolamine-induced cognitive impairment in mice by inhibiting AChE and reducing oxidative stress. nih.gov

In the context of Parkinson's disease, novel pyrrolo-pyrazol-one ligands have been developed with high affinity for alpha-synuclein (B15492655) aggregates, which are a hallmark of the disease. nih.gov These compounds are being explored for their potential in diagnostics. nih.gov

Anthelmintic Activity

Drug resistance in parasitic worms has driven the search for new anthelmintic agents, and pyrrolidine derivatives have emerged as a promising chemical class. nih.gov

A study focused on the optimization of a pyrrolidine-oxadiazole scaffold led to the identification of compounds with potent activity against Haemonchus contortus, a parasitic nematode of livestock. frontiersin.orgnih.gov Certain derivatives were found to be effective inhibitors of larval motility and development, with IC50 values as low as 0.78 µM, while showing high selectivity in a mammalian cell counter-screen. frontiersin.org

Due to the absence of publicly available scientific literature detailing the pharmacological and biological research of the specific chemical compound "this compound," it is not possible to generate the requested article. Extensive searches have yielded no data corresponding to the required sections and subsections of the provided outline, including:

Evaluation of Pharmacodynamics and Pharmacokinetics:No public data exists on the pharmacodynamic or pharmacokinetic properties of this compound.

Therefore, in adherence to the strict instructions to only use specific information about "this compound" and to avoid introducing information outside the scope of the outline, this request cannot be fulfilled.

Absorption, Distribution, Metabolism, Excretion Profile

There is currently no publicly available scientific literature or data detailing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Research into the pharmacokinetic properties of this specific compound has not been published.

Bioavailability Considerations

Similarly, no data regarding the bioavailability of this compound could be retrieved from the conducted searches. Studies determining the extent and rate at which this substance is absorbed and becomes available at the site of drug action have not been documented in the available scientific literature.

Future Directions and Translational Research

Optimization of Biological Activity through Structural Modification

There is no publicly available information detailing efforts to optimize the biological activity of 1-(5-Fluoro-2-methylphenyl)pyrrolidine through structural modifications.

Development of Novel Analogs with Improved Selectivity and Potency

No published studies were found that describe the design, synthesis, or biological evaluation of novel analogs of this compound aimed at improving selectivity or potency for any biological target.

Advanced Preclinical Development

There is no indication from available resources that this compound or any closely related compounds have entered advanced preclinical development. This stage of research typically involves in-depth studies in animal models, which are not documented for this compound.

Potential for Clinical Translation

Given the absence of preclinical data and any mention in clinical trial registries, the potential for the clinical translation of this compound remains unknown.

Q & A

Basic Research Question

- Liquid-liquid extraction : As described in , ethyl acetate/water partitioning removes polar byproducts.

- Column chromatography : Optimize mobile phases (e.g., hexane/ethyl acetate gradients) based on TLC Rf values.

- Recrystallization : Use solvents like ethanol or acetonitrile to exploit solubility differences.

Note : Monitor for residual DMF, which can co-elute with the product and affect downstream assays .

How can computational methods predict the biological activity of this compound analogs?

Advanced Research Question

- Molecular docking : Screen against target proteins (e.g., GPCRs) using software like AutoDock Vina. The fluorophenyl group may enhance binding via halogen bonding.

- QSAR modeling : Corrogate substituent effects (e.g., methyl vs. fluoro groups) on activity using datasets from analogs like those in or .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties, such as blood-brain barrier penetration, critical for CNS-targeted compounds .

What analytical techniques validate the crystallographic purity of this compound?

Advanced Research Question

- Single-crystal X-ray diffraction (SC-XRD) : Use SHELX software ( ) for structure refinement. High-resolution data (≤0.8 Å) resolves positional disorder in the pyrrolidine ring.

- Powder XRD : Confirm batch consistency by matching experimental patterns to simulated data from SC-XRD.

- Thermogravimetric analysis (TGA) : Detect solvates or hydrates that may distort crystallographic data .

How do structural modifications to the pyrrolidine ring impact stability and reactivity?

Advanced Research Question

- Ring strain : Substituting pyrrolidine with smaller rings (e.g., azetidine) increases strain, potentially enhancing reactivity but reducing shelf life.

- N-substituents : Bulky groups (e.g., in ) may sterically hinder nucleophilic attacks but improve metabolic stability.

- Fluorine positioning : Para-fluoro substituents (as in ) influence electronic effects (σm, σp), altering reaction kinetics in follow-up functionalizations .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

- Exothermicity control : Large-scale SNAr reactions may require slow reagent addition and cooling to prevent runaway heating.

- Byproduct management : Optimize workup protocols to remove genotoxic impurities (e.g., aryl halides) per ICH guidelines.

- Process analytical technology (PAT) : Implement in-line FTIR or HPLC monitoring to ensure reaction completion and purity ≥99% .

How can contradictory cytotoxicity data for fluorinated pyrrolidine derivatives be analyzed?

Advanced Research Question

Discrepancies may arise from:

- Assay variability : MTT vs. ATP-based assays yield different IC50 values due to detection mechanisms.

- Cell line specificity : Compounds like those in may target unique pathways in certain cancers (e.g., EGFR mutations).

- Metabolic interference : Fluorine substitution (as in ) can alter cytochrome P450 interactions, affecting in vitro vs. in vivo results.

Resolution : Use orthogonal assays (e.g., clonogenic survival) and validate across multiple cell lines .

What are the best practices for handling air- or moisture-sensitive intermediates in the synthesis?

Basic Research Question

- Schlenk techniques : Use double manifold systems for transfers under inert gas (N2/Ar).

- Drying agents : Pre-dry solvents over molecular sieves (3Å) and reagents (e.g., K2CO3) at 120°C.

- Quenching protocols : Slowly add reactions to aqueous solutions to avoid exotherms, as in .

How can degradation pathways of this compound be elucidated under physiological conditions?

Advanced Research Question

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2O2), and photolytic conditions.

- LC-HRMS analysis : Identify degradation products (e.g., hydrolyzed pyrrolidine rings) using high-resolution mass spectrometry.

- Metabolite profiling : Use liver microsomes to simulate Phase I/II metabolism, noting defluorination or ring-opening events .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.